molecular formula C15H21N7O2 B5778618 6-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE

6-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE

Cat. No.: B5778618
M. Wt: 331.37 g/mol
InChI Key: VVLIYKWXOORPCI-UHFFFAOYSA-N
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Description

6-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound characterized by its unique structure, which includes a triazine ring, a piperidine moiety, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting with the preparation of the triazine ring, followed by the introduction of the piperidine group, and finally the formation of the dihydropyridazinone core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted compounds with different functional groups.

Scientific Research Applications

6-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **6-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE shares similarities with other triazine-based compounds, such as:
    • 6-{[4-(DIMETHYLAMINO)-6-(MORPHOLIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE
    • 6-{[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O2/c1-20(2)13-16-14(22-9-5-4-6-10-22)18-15(17-13)24-11-7-8-12(23)21(3)19-11/h7-8H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLIYKWXOORPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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